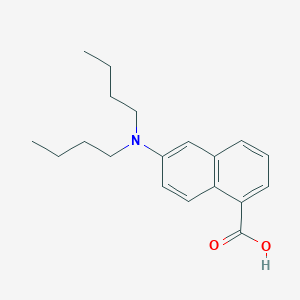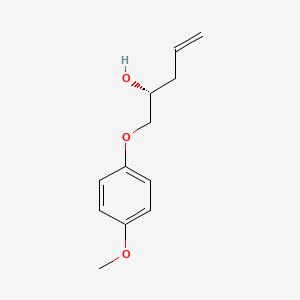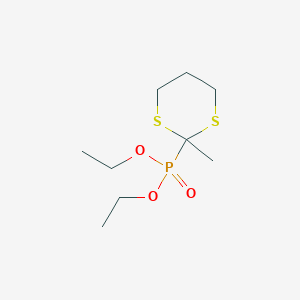![molecular formula C22H27N3 B14235257 1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]- CAS No. 510755-29-0](/img/structure/B14235257.png)
1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is a complex organic compound that belongs to the class of ethylenediamines. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a 3-methylphenyl group and an ethylenediamine backbone with diethyl substitutions. It is used in various scientific and industrial applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline with 3-methylphenylamine to form an intermediate product. This intermediate is then reacted with N,N-diethylethylenediamine under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and continuous flow reactors. Quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The ethylenediamine backbone allows the compound to chelate metal ions, forming stable complexes that can act as catalysts or therapeutic agents.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Similar structure but with dimethyl substitutions instead of the quinoline ring.
N-(1-Naphthyl)ethylenediamine: Contains a naphthyl group instead of the quinoline ring.
Ethylenediamine: The simplest form of ethylenediamine without any substitutions.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the quinoline ring and the 3-methylphenyl group enhances its ability to interact with biological targets and form stable metal complexes, making it valuable in various applications.
特性
CAS番号 |
510755-29-0 |
|---|---|
分子式 |
C22H27N3 |
分子量 |
333.5 g/mol |
IUPAC名 |
N',N'-diethyl-N-[2-(3-methylphenyl)quinolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C22H27N3/c1-4-25(5-2)14-13-23-22-16-21(18-10-8-9-17(3)15-18)24-20-12-7-6-11-19(20)22/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,23,24) |
InChIキー |
UQDCCPNXTAGVNJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)


![3-[Diethoxy(tetradecyloxy)silyl]propane-1-thiol](/img/structure/B14235200.png)
![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)

![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)
![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)

![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
